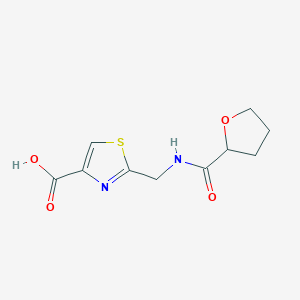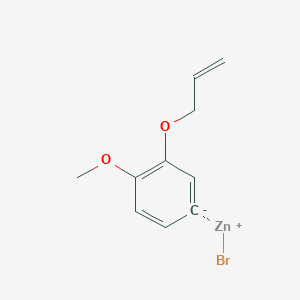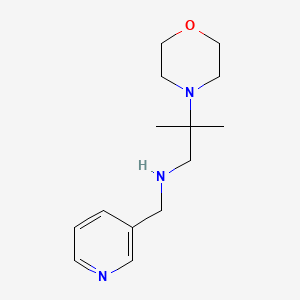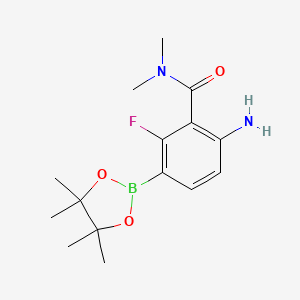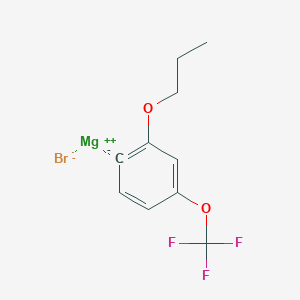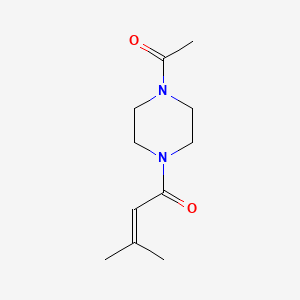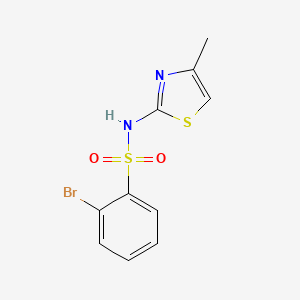
2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate reagents.
Bromination: The benzene ring is brominated using bromine or a brominating agent under controlled conditions.
Sulfonamide Formation: The brominated benzene ring is then reacted with a sulfonamide precursor to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring and sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the compound.
科学的研究の応用
2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand the interaction of sulfonamides with biological targets, including proteins and enzymes.
作用機序
The mechanism of action of 2-Bromo-n-(4-methylthiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The thiazole ring may also contribute to the binding affinity and specificity of the compound.
類似化合物との比較
- 4-Bromo-2-fluoro-n-(4-methylthiazol-2-yl)benzenesulfonamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Comparison:
- 4-Bromo-2-fluoro-n-(4-methylthiazol-2-yl)benzenesulfonamide: This compound has a fluorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group, which may impart different chemical properties and biological activities compared to the sulfonamide group.
特性
分子式 |
C10H9BrN2O2S2 |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
2-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,13) |
InChIキー |
OODAPEFTXCQBDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
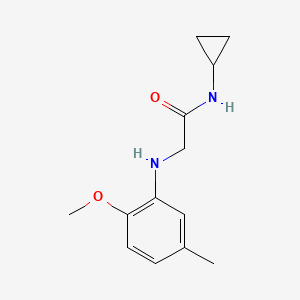
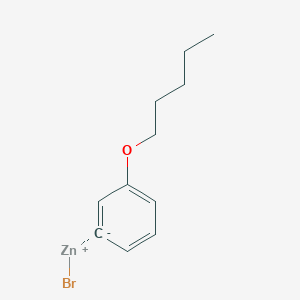

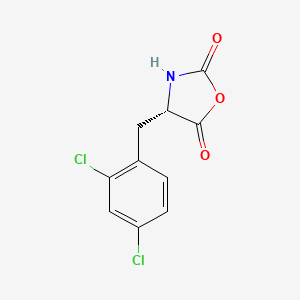
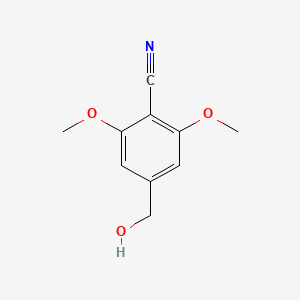
![exo-7-Boc-2-(cbz-amino)-7-azabicyclo[2.2.1]heptane](/img/structure/B14895339.png)

